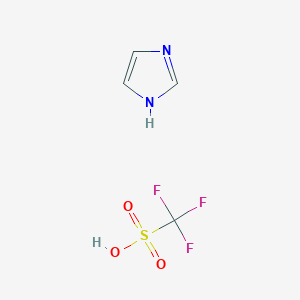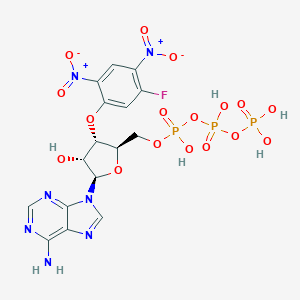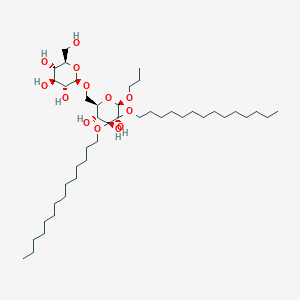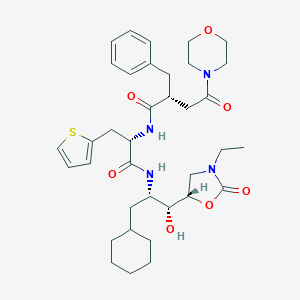![molecular formula C9H15NO B040023 1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone CAS No. 119102-97-5](/img/structure/B40023.png)
1-(1-Azabicyclo[3.2.1]octan-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Acetyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. The azabicyclo[3.2.1]octane scaffold is a core structure found in many biologically active molecules, including tropane alkaloids. These compounds are known for their diverse pharmacological properties, making them of significant interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the intramolecular cyclization of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for 5-Acetyl-1-azabicyclo[3.2.1]octane are less documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory-scale syntheses to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-Acetyl-1-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other functional groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
5-Acetyl-1-azabicyclo[3.2.1]octane has several scientific research applications:
作用機序
The mechanism of action of 5-Acetyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, known for their diverse biological activities.
Uniqueness
5-Acetyl-1-azabicyclo[3.2.1]octane is unique due to its specific acetyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
特性
CAS番号 |
119102-97-5 |
|---|---|
分子式 |
C9H15NO |
分子量 |
153.22 g/mol |
IUPAC名 |
1-(1-azabicyclo[3.2.1]octan-5-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3 |
InChIキー |
YSAQVYLPHOJPAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCCN(C1)CC2 |
正規SMILES |
CC(=O)C12CCCN(C1)CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)
![2-butylbenzo[d]isothiazol-3(2H)-one](/img/structure/B39942.png)










![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)

